N-[(4-iodophenyl)methyl]oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-iodophenyl)methyl]oxetan-3-amine is a chemical compound that features an oxetane ring, a four-membered cyclic ether, attached to an amine group and a 4-iodophenylmethyl group. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields of research, including medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-iodophenyl)methyl]oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the 4-iodophenylmethyl group. One common method for synthesizing oxetane derivatives is through intramolecular cyclization reactions. For instance, the oxetane ring can be formed via intramolecular etherification or epoxide ring opening and closing reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for efficient cyclization and substitution reactions, as well as the development of robust purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-iodophenyl)methyl]oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitro derivatives, while substitution of the iodine atom can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
N-[(4-iodophenyl)methyl]oxetan-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-iodophenyl)methyl]oxetan-3-amine involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components. The 4-iodophenylmethyl group can participate in various substitution and addition reactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Oximinooxetane: An important precursor for energetic oxetanes, used in the synthesis of nitro and amino derivatives.
Oxetan-3-one: A key intermediate in the synthesis of various oxetane derivatives, used in medicinal chemistry.
N-aryl oxetan-3-amines: Compounds that undergo allylic amination and ring-opening reactions to form medium-sized heterocycles.
Uniqueness
N-[(4-iodophenyl)methyl]oxetan-3-amine is unique due to the presence of the 4-iodophenylmethyl group, which imparts distinct reactivity and potential biological activity compared to other oxetane derivatives. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents .
Properties
IUPAC Name |
N-[(4-iodophenyl)methyl]oxetan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c11-9-3-1-8(2-4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNDLCQCFGXZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.